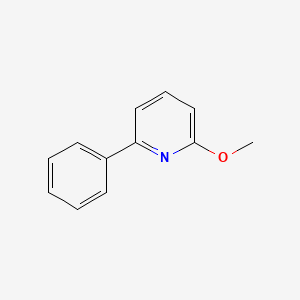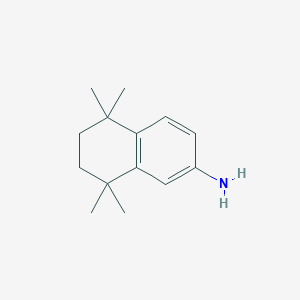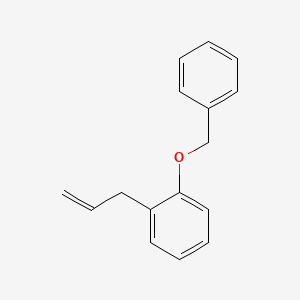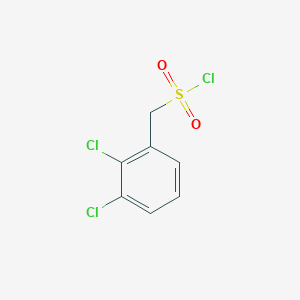
4-Pentenylboronic acid
Descripción general
Descripción
4-Pentenylboronic acid is a synthetic organic compound with the chemical formula C5H9BO2. It is a colorless solid that is soluble in organic solvents. This compound is used in a variety of organic syntheses, such as the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and other materials.
Aplicaciones Científicas De Investigación
Metabolism and Mechanism of Action
Metabolic Pathways in Rat Liver : 4-Pentenoic acid, closely related to 4-Pentenylboronic acid, has been studied for its effects on rat liver metabolism. It is rapidly metabolized and influences the levels of coenzyme A and carnitine in the liver. This compound is linked to the inhibition of fatty acid oxidation, pyruvate oxidation, gluconeogenesis, and the citric acid cycle (Williamson, Rostand, & Peterson, 1970).
Fatty Acid Oxidation in Heart : Another study explored 4-pentenoic acid's role in inhibiting fatty acid oxidation in rat heart mitochondria. This study provides insights into the regulation of fatty acid oxidation, highlighting the compound's potential application in metabolic research (Fong & Schulz, 1978).
Synthesis Applications
- Stereoselective Synthesis of Alcohols : this compound derivatives have been used in the stereoselective synthesis of alcohols. This research provides a method for synthesizing syn-homoallyl alcohols, which are valuable in various chemical syntheses (Andersen, Hildebrandt, Köster, & Hoffmann, 1989).
Biomedical Applications
Antiviral Therapeutics : Research on phenylboronic-acid-modified nanoparticles, which include derivatives of this compound, suggests potential applications in antiviral therapies. These nanoparticles have shown efficacy against the Hepatitis C virus, indicating the compound's potential in medical applications (Khanal et al., 2013).
Enhancing Mechanical Properties of Materials : A study demonstrated that 4-Pentenoic acid can improve the mechanical properties of conventional glass ionomer cements. This indicates its potential use in material science and engineering (Zhou, Liu, & He, 2022).
Mecanismo De Acción
Target of Action
4-Pentenylboronic acid is a versatile compound widely used in biomedicine . .
Mode of Action
It is known to act as a reactive intermediate in the synthesis of various drugs . It plays a crucial role in the development of treatments for inflammatory diseases, including rheumatoid arthritis and Crohn’s disease .
Pharmacokinetics
Boronic acids and their esters are known to be only marginally stable in water , which could potentially impact their bioavailability.
Result of Action
It is known to play a crucial role in the development of treatments for inflammatory diseases, including rheumatoid arthritis and crohn’s disease .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, boronic acids and their esters, such as this compound, are known to be only marginally stable in water . This suggests that the presence of water and possibly other environmental factors could influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
4-Pentenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and catalysis. It is known to interact with enzymes and proteins that facilitate the formation of carbon-carbon bonds. One of the key interactions of this compound is with enzymes involved in the Suzuki-Miyaura cross-coupling reaction, where it acts as a boron-containing reagent. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and natural products .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the concentration and duration of exposure. At the cellular level, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, which are key regulators of cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. For example, this compound can inhibit the activity of proteases by forming a covalent bond with the serine residue in the active site, thereby preventing substrate binding and catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid and pentenyl alcohol . This degradation can affect the compound’s efficacy in biochemical reactions and its interactions with biomolecules.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects and can be used to study its biochemical properties and interactions with biomolecules. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. The compound can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the pentenyl group to form hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to the formation of glucuronides and sulfates, which are more water-soluble and can be excreted from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, which can influence its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with specific targeting signals and post-translational modifications. The compound can be directed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . In the cytoplasm, this compound can interact with cytosolic enzymes and proteins, influencing their activity and function.
Propiedades
IUPAC Name |
pent-4-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h2,7-8H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPOYNGGXOZFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCC=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469216 | |
| Record name | 4-PENTENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886747-03-1 | |
| Record name | 4-PENTENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Pentenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


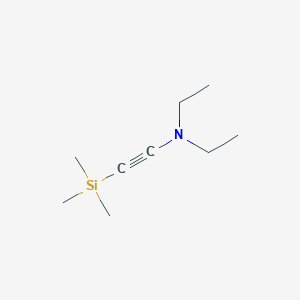
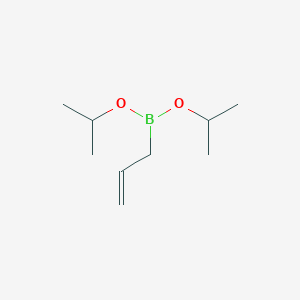
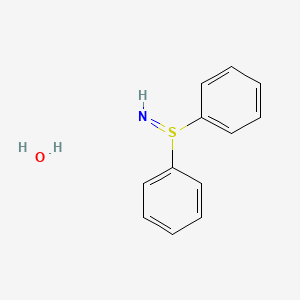
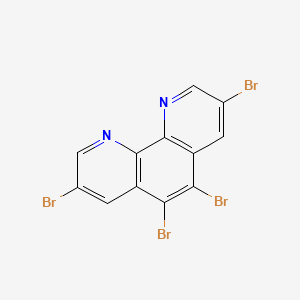

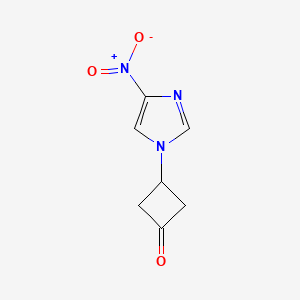
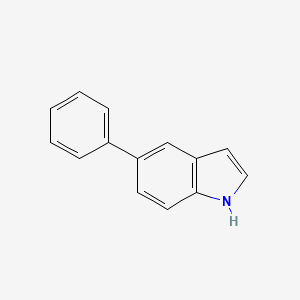
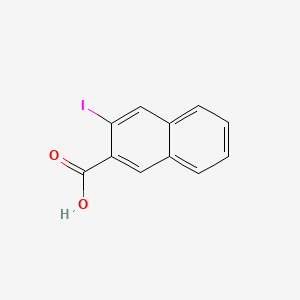
![(2S,5R)-Benzhydryl 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1354208.png)
